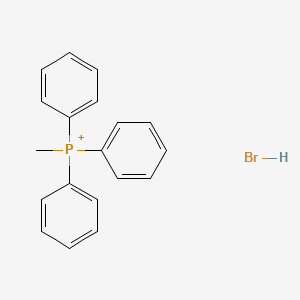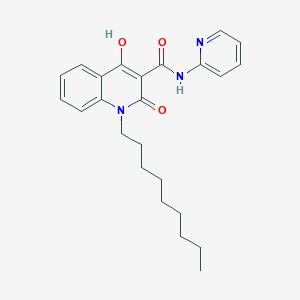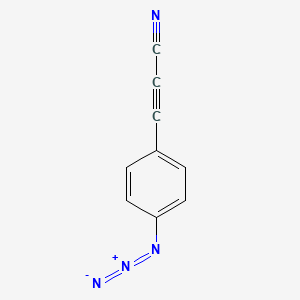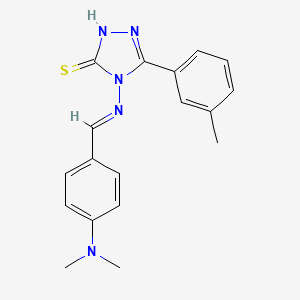
Methyl triphenyl phosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Methyltriphenylphosphonium bromide is an organophosphorus compound with the chemical formula ([(\text{C}_6\text{H}_5)_3\text{PCH}_3]Br).
- It exists as a white crystalline salt that is soluble in polar organic solvents .
- The compound contains a phosphonium cation (a positively charged phosphorus atom) and a bromide anion.
Vorbereitungsmethoden
- Methyltriphenylphosphonium bromide can be synthesized through the following method:
- Combine triphenylphosphine (0.0035 mol), ammonium bromide (0.00355 mol), and trimethyl orthoformate (1.5 mL) in a two-necked flask.
- Heat the mixture under reflux conditions at 110°C for 12 hours.
- After completion of the reaction, cool to room temperature and remove the solvent under reduced pressure.
- Recrystallize the resulting solid using dichloromethane, ethyl acetate, or petroleum ether .
- The overall yield is approximately 99%.
Analyse Chemischer Reaktionen
- Methyltriphenylphosphonium bromide participates in various reactions:
Wittig Reaction: It serves as a precursor for the Wittig reaction, which is widely used for the synthesis of alkenes from aldehydes or ketones.
Alkylation Reactions: It can be used to increase the carbon chain length of unsaturated compounds.
Cyclopropanation: Through the Wittig reaction, it can lead to the synthesis of cyclopropane rings .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis: Methyltriphenylphosphonium bromide finds extensive use in organic synthesis.
Catalysis: It acts as a good cationic phase-transfer catalyst.
Unsaturated Bond Formation: Its application in the Wittig reaction allows the synthesis of various unsaturated compounds .
Wirkmechanismus
- The exact mechanism by which methyltriphenylphosphonium bromide exerts its effects depends on the specific reaction it is involved in.
- In the Wittig reaction, it facilitates the transfer of the ylide (phosphorus-containing species) to the carbonyl compound, leading to alkene formation.
Vergleich Mit ähnlichen Verbindungen
- Methyltriphenylphosphonium bromide is unique due to its role as a Wittig reagent and its applications in organic synthesis.
- Similar compounds include other phosphonium salts, but their specific applications and reactivity may differ.
Eigenschaften
Molekularformel |
C19H19BrP+ |
|---|---|
Molekulargewicht |
358.2 g/mol |
IUPAC-Name |
methyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C19H18P.BrH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1; |
InChI-Schlüssel |
LSEFCHWGJNHZNT-UHFFFAOYSA-N |
Kanonische SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-fluoro-3-hydroxy-5-methyl-1-oxo-N-(pyrimidin-2-yl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12054507.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12054508.png)

![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)benzamide](/img/structure/B12054538.png)




![N'-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12054568.png)




